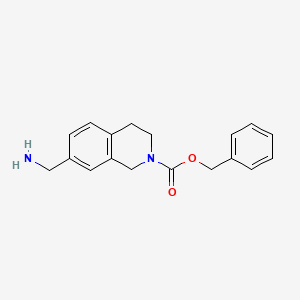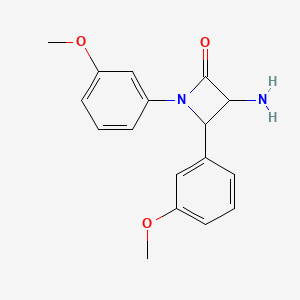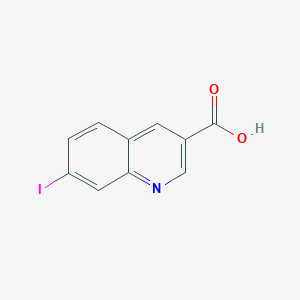
7-Iodoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodoquinoline-3-carboxylic acid is a heterocyclic aromatic compound with a molecular formula of C10H6INO2. It is a derivative of quinoline, which is a fundamental scaffold in medicinal chemistry due to its versatile applications in synthetic organic chemistry and industrial processes . The compound is characterized by the presence of an iodine atom at the 7th position and a carboxylic acid group at the 3rd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinoline-3-carboxylic acid typically involves the iodination of quinoline-3-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions . The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 7th position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed reactions or the use of green chemistry principles. For instance, copper-catalyzed iodination using copper salts and D-glucose in aqueous ethanol has been reported as a green and efficient method .
Chemical Reactions Analysis
Types of Reactions: 7-Iodoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form quinoline-3,7-dicarboxylic acid or reduced to form quinoline-3-carboxaldehyde.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate under basic conditions.
Coupling Reactions: Palladium or copper catalysts in the presence of appropriate ligands and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include 7-azidoquinoline-3-carboxylic acid and 7-thiocyanatoquinoline-3-carboxylic acid.
Coupling Reactions: Products include various biaryl and alkynyl derivatives.
Oxidation and Reduction: Products include quinoline-3,7-dicarboxylic acid and quinoline-3-carboxaldehyde.
Scientific Research Applications
7-Iodoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Iodoquinoline-3-carboxylic acid varies depending on its application:
Antibacterial Activity: The compound disrupts bacterial cell membrane integrity, inhibits motility, and prevents biofilm formation.
Iodine Biofortification: The compound enhances iodine uptake and metabolism in plants, leading to increased iodine content in edible parts.
Comparison with Similar Compounds
- 5,7-Diiodo-8-quinolinol
- 5-Chloro-7-iodo-8-quinolinol
- 8-Hydroxy-7-iodo-5-quinolinesulfonic acid
- 4-Hydroxy-7-iodoquinoline-3-carboxylic acid
- 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
- 4-Hydroxy-8-iodoquinoline-3-carboxylic acid
Comparison: 7-Iodoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other iodoquinolines, it has a balanced profile of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in biological studies .
Properties
Molecular Formula |
C10H6INO2 |
|---|---|
Molecular Weight |
299.06 g/mol |
IUPAC Name |
7-iodoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14) |
InChI Key |
ZVUJDPGIOIVMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


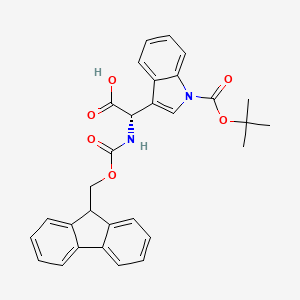

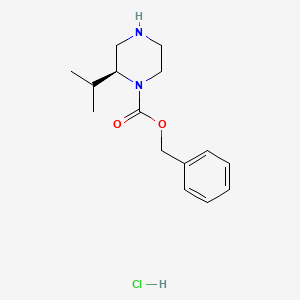

![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)
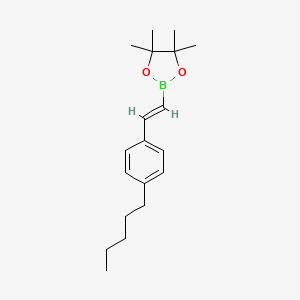
![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)

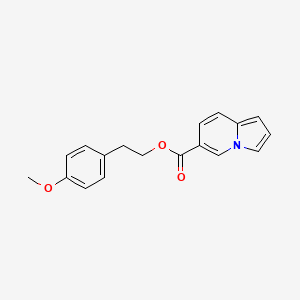
![Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-](/img/structure/B11832479.png)
